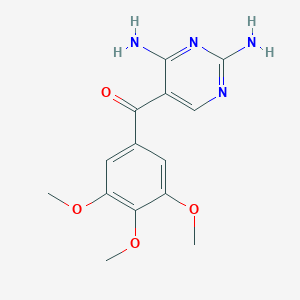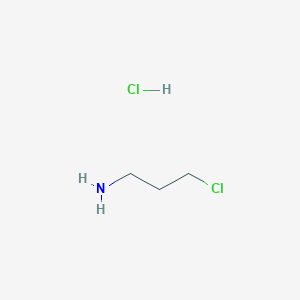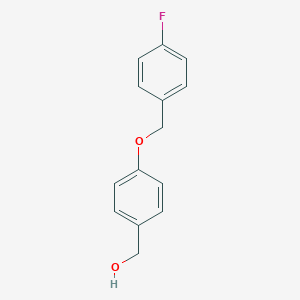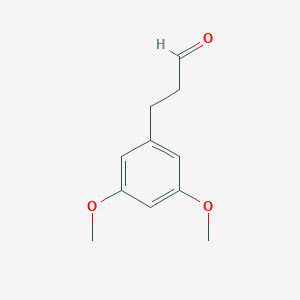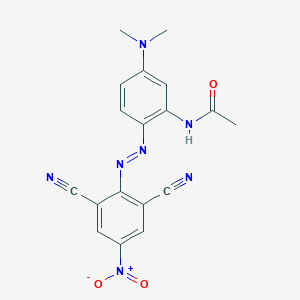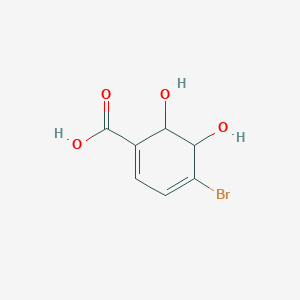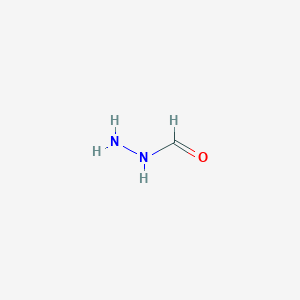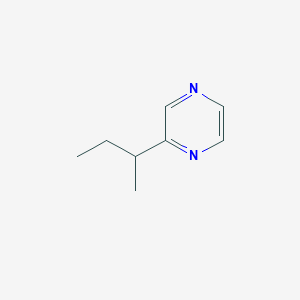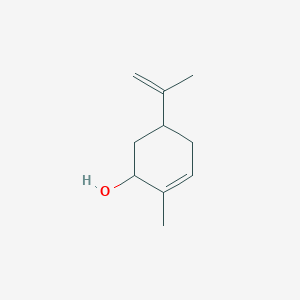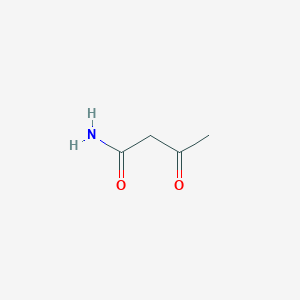
Ammonium bicarbonate-ammonium carbamate
Overview
Description
Ammonium carbonate is a chemical compound with the formula (NH₄)₂CO₃ It is a white crystalline solid that decomposes upon heating, releasing ammonia and carbon dioxide gasesIt is also referred to as “sal volatile” or "salt of hartshorn" .
Scientific Research Applications
Ammonium carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent.
Biology: It is employed in the preparation of biological samples and as a component in some culture media.
Medicine: It is used in the formulation of smelling salts, which are used to revive individuals who have fainted.
Mechanism of Action
The mechanism of action of ammonium carbonate involves its decomposition into ammonia and carbon dioxide. The release of ammonia gas is responsible for its pungent smell and its use in smelling salts. In biological systems, ammonium carbonate can alter the pH and act as an irritant, stimulating the respiratory system .
Safety and Hazards
Future Directions
There is a need for CO2 capture via new chemistry that goes beyond the traditional formation of ammonium carbamates. In particular, ionic liquid and metal–organic framework sorbents can give rise to capture products that are not favorable for aqueous amines, including carbamic acids, carbamate–carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids .
Biochemical Analysis
Biochemical Properties
Ammonium bicarbonate-ammonium carbamate participates in several biochemical reactions. It is formed by the reaction of carbon dioxide (CO2) and ammonia (NH3) in both aqueous and non-aqueous solutions . The formation of this compound is fast and efficient, with the efficiency ranging between 78 and 99%, depending on both the NH3 concentration and the solvent nature
Cellular Effects
The effects of this compound on cells are not well-studied. Related compounds such as ammonium salts have been shown to have effects on bacterial cells. For instance, certain bacteria like Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are highly resistant to ammonium .
Molecular Mechanism
The molecular mechanism of action of this compound involves its formation through the capture of carbon dioxide by ammonia . This process occurs in both aqueous and non-aqueous solutions and is influenced by factors such as the NH3 concentration and the nature of the solvent . The compound can also be used to produce urea under certain conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the thermal dissociation study of ammonium carbonate using nonisothermal thermogravimetric analysis showed that the reaction rates are highest at temperatures of 96, 118, and 128 °C, respectively .
Dosage Effects in Animal Models
Related compounds such as ammonium salts have been shown to have toxic effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of urea production . The compound is used to produce urea with good yield (up to 54% on carbamate basis) at 393–413 K in the presence of inexpensive Cu (II) and Zn (II) catalysts .
Preparation Methods
Ammonium carbonate can be synthesized through a two-step process:
Reaction of carbon dioxide with ammonia: Carbon dioxide reacts with ammonia to form ammonium bicarbonate[ \text{CO}_2 + \text{NH}_3 \rightarrow \text{NH}_4\text{HCO}_3 ]
Formation of ammonium carbonate: Ammonium bicarbonate further reacts with ammonia to yield ammonium carbonate[ \text{NH}_4\text{HCO}_3 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{CO}_3 ]
Industrial production involves the sublimation of a mixture of ammonium sulfate and calcium carbonate .
Chemical Reactions Analysis
Ammonium carbonate undergoes several types of chemical reactions:
Decomposition: Upon heating, ammonium carbonate decomposes into ammonia, carbon dioxide, and water[ (\text{NH}_4)_2\text{CO}_3 \rightarrow 2\text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with acids: It reacts with acids to form ammonium salts and carbon dioxide[ (\text{NH}_4)_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with bases: It can react with strong bases to form ammonia gas and water[ (\text{NH}_4)_2\text{CO}_3 + 2\text{NaOH} \rightarrow 2\text{NH}_3 + 2\text{H}_2\text{O} + \text{Na}_2\text{CO}_3 ]
Comparison with Similar Compounds
Ammonium carbonate is similar to other ammonium salts such as ammonium bicarbonate and ammonium carbamate. it is unique in its ability to decompose readily into ammonia and carbon dioxide, making it particularly useful as a leavening agent and in smelling salts. Other similar compounds include:
Ammonium bicarbonate: (NH₄)HCO₃
Ammonium carbamate: NH₂COONH₄
Sodium carbonate: Na₂CO₃
Potassium carbonate: K₂CO₃
properties
| { "Design of the Synthesis Pathway": "The synthesis of ammonium bicarbonate-ammonium carbamate can be achieved by reacting ammonium bicarbonate with ammonium carbamate.", "Starting Materials": [ "Ammonium bicarbonate", "Ammonium carbamate" ], "Reaction": [ "Mix ammonium bicarbonate and ammonium carbamate in a 1:1 molar ratio in a reaction vessel.", "Heat the reaction mixture at a temperature of 60-70°C for 4-6 hours.", "Allow the reaction mixture to cool to room temperature.", "The resulting product is ammonium bicarbonate-ammonium carbamate." ] } | |
CAS RN |
8000-73-5 |
Molecular Formula |
C2H11N3O5 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
azane;carbamic acid;carbonic acid |
InChI |
InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3 |
InChI Key |
YNSUIDWLZCFLML-UHFFFAOYSA-N |
impurities |
Ammonium carbamate is an impurity of commercial ammonium carbonate. |
SMILES |
C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
C(=O)(N)O.C(=O)(O)O.N.N |
Color/Form |
Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |
density |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
58 °C (decomposes) |
Other CAS RN |
8000-73-5 |
physical_description |
Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |
Pictograms |
Irritant |
Related CAS |
10361-29-2 (unspecified ammonium salt) 1066-33-7 (Parent) 506-87-6 (Parent) |
solubility |
Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |
synonyms |
Carbonic Acid Monoammonium Salt, mixt. with Carbamic Acid Monoammonium Salt; Carbamic Acid Monoammonium Salt, mixt. contg.: Ammonium Bicarbonate-ammonium Carbamate; Ammonium Carbonate Carbamate; Hartshorn; UGAM Mixture; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ammonium bicarbonate/ammonium carbamate interact with paint to facilitate removal?
A: While the provided abstracts don't delve into the specific mechanism of interaction between ammonium bicarbonate/ammonium carbamate and paint, they highlight its role as an activator in alkaline paint removers. [, ] This suggests that the compound likely promotes the breakdown of the paint's chemical structure, weakening its adhesion to the underlying surface. This could involve:
Q2: What are the advantages of using ammonium bicarbonate/ammonium carbamate over other alkaline activators in paint removers?
A: The research indicates that replacing ammonia with ammonium bicarbonate or ammonium carbamate, particularly in benzyl alcohol-based paint removers, leads to improved paint-removing activity. [] This suggests several potential advantages:
- Enhanced Emulsion Stability: The research mentions that the ammonium bicarbonate-containing formulations are often W/O (water-in-oil) emulsions. [] The presence of these ammonium compounds might contribute to the stability of these emulsions, preventing separation and maintaining the effectiveness of the paint remover.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
